molecular formula C4H3BrN2O B1603612 3-Bromopyrazin-2-ol CAS No. 1261634-06-3

3-Bromopyrazin-2-ol

Cat. No.: B1603612
CAS No.: 1261634-06-3
M. Wt: 174.98 g/mol
InChI Key: FXXVXMZIFSXOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Significance of Pyrazine (B50134) and Brominated Heterocycles in Organic and Medicinal Chemistry

Brominated heterocycles, on the other hand, are valuable building blocks in organic synthesis. The bromine atom is an excellent leaving group in cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for constructing complex molecules. rsc.org Furthermore, the presence of a bromine atom can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in the development of pharmaceuticals. The strategic placement of bromine on a heterocyclic ring can also enhance a compound's biological activity.

Research Context and Scope for 3-Bromopyrazin-2-ol

While extensive research has been conducted on various halogenated pyrazines, this compound itself is a less-explored member of this family. However, its structural features suggest considerable potential for research and application. The presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position of the pyrazine ring opens up avenues for a variety of chemical transformations.

The hydroxyl group can undergo tautomerization to the corresponding pyrazinone form, influencing its reactivity and potential biological interactions. This tautomeric equilibrium is a key aspect of its chemistry. The bromine atom, being on an electron-deficient pyrazine ring, is activated towards nucleophilic substitution, providing a handle for the introduction of diverse functional groups.

The research scope for this compound is therefore broad, encompassing its use as a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. Investigations into its unique chemical reactivity and the biological activities of its derivatives are areas ripe for exploration.

Below is a table summarizing the key structural information for this compound.

PropertyValue
Molecular Formula C4H3BrN2O
SMILES C1=CN=C(C(=O)N1)Br
InChI InChI=1S/C4H3BrN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
InChIKey FXXVXMZIFSXOMR-UHFFFAOYSA-N
Compound Name 3-bromo-1H-pyrazin-2-one
(Data sourced from PubChem CID 22179406) uni.lu

Evolution of Research Themes Pertaining to Halogenated Pyrazines

The study of halogenated pyrazines has evolved significantly over the past few decades. Early research often focused on the fundamental synthesis and characterization of these compounds. However, with the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, the ability to selectively functionalize halogenated pyrazines has expanded dramatically. rsc.org

This has led to a shift in research themes, with a greater emphasis on the development of halogenated pyrazines as key intermediates in the synthesis of complex target molecules. There is also a growing interest in understanding the structure-activity relationships of halogenated pyrazines, particularly how the position and nature of the halogen substituent influence biological activity. For instance, studies have shown that the introduction of electron-withdrawing halogen atoms at specific positions on the pyrazine ring can enhance the biological potency of the resulting compounds.

More recent research has also begun to explore the application of halogenated pyrazines in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The unique electronic properties conferred by the halogenated pyrazine scaffold make it an attractive component for such applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXVXMZIFSXOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623294
Record name 3-Bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261634-06-3
Record name 3-Bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrazin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Bromopyrazin 2 Ol and Its Analogs

Precursor Synthesis and Halogenation Strategies for Pyrazinols

The synthesis of 3-bromopyrazin-2-ol often begins with the construction of the pyrazinol core, followed by selective bromination.

Direct Bromination Approaches for Pyrazine (B50134) Cores

Direct bromination of a pre-existing pyrazine or pyrazinol ring is a common strategy. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the pyrazine core. Pyrazinols, which exist in equilibrium with their pyrazin-2(1H)-one tautomer, can undergo bromination at positions ortho or para to the hydroxyl group. thieme-connect.de For instance, treatment of pyrazinols with bromine in solvents like chloroform (B151607) or acetic acid with pyridine (B92270) can yield brominated pyrazinols. thieme-connect.de N-bromosuccinimide (NBS) in dimethylformamide (DMF) is another effective reagent for this transformation. thieme-connect.dethieme-connect.de

The choice of brominating agent and reaction conditions can significantly influence the yield and regioselectivity. For example, direct bromination of pyrazolo[1,5-a]pyrazine (B3255129) with molecular bromine in dichloromethane (B109758) at low temperatures favors the formation of the 3,4-dibrominated product, while using NBS in DMF can lead to a mixture of isomers.

Regioselective Functionalization of Pyrazinols

Achieving regioselectivity in the functionalization of pyrazinols is crucial for synthesizing specific isomers. The inherent electronic nature of the pyrazine ring directs electrophiles to particular positions. For pyrazinols, bromination often occurs at the 5-position. thieme-connect.de The use of directing groups or specific catalysts can further control the position of functionalization. For instance, in related heterocyclic systems like imidazo[1,5-a]pyrazines, sequential halogenation using reagents like phosphorus pentachloride (PCl₅) followed by NBS allows for controlled introduction of halogens at specific positions. vulcanchem.com

Optimized Reaction Conditions and Catalytic Systems for this compound Formation

The formation of this compound can be achieved through various synthetic routes, often involving the hydrolysis of a corresponding di- or tri-halopyrazine or the direct bromination of a pyrazinol precursor. The hydrolysis of halopyrazines, for example, can be carried out using aqueous acid. thieme-connect.de

Catalytic systems play a vital role in modern organic synthesis, offering milder reaction conditions and improved selectivity. frontiersin.org While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided results, general principles of catalyzed halogenation and precursor synthesis are applicable. For instance, palladium-catalyzed reactions are widely used for C-C and C-X bond formations in pyrazine systems. rsc.org

Diversification Strategies for this compound Derivatives and Analogs

The bromine atom in this compound serves as a versatile handle for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for screening and development.

Carbon-Carbon Bond Forming Reactions at the Bromine Center (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. researchgate.net Bromopyrazines, including activated ones, readily participate in Suzuki-Miyaura reactions with various boronic acids to yield arylated pyrazines. rsc.orgmdpi.comuwindsor.ca The reaction is tolerant of various functional groups and has been successfully applied to unprotected aminobromopyrazines. rsc.orgrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method is instrumental in synthesizing alkynyl-substituted pyrazines from bromopyrazine precursors. scirp.orgbeilstein-journals.org The reaction conditions are generally mild, allowing for its use in complex molecule synthesis. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.orguwindsor.ca While less common for pyrazines due to the high electrophilicity of the ring which can lead to side reactions, it has been successfully employed for the vinylation of certain pyrazine derivatives under specific conditions. rsc.orgbeilstein-journals.org

Below is an interactive data table summarizing these C-C bond forming reactions on brominated pyrazine systems.

Reaction NameCatalyst SystemSubstratesProduct TypeKey Features
Suzuki-Miyaura Coupling Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)Bromopyrazine, Aryl/Vinyl boronic acidAryl/Vinyl-substituted pyrazineHigh tolerance for functional groups, versatile. rsc.orgresearchgate.net
Sonogashira Coupling Palladium catalyst and Copper co-catalystBromopyrazine, Terminal alkyneAlkynyl-substituted pyrazineMild reaction conditions, useful for complex syntheses. wikipedia.orgscirp.org
Heck Reaction Palladium catalyst (e.g., Pd(OAc)₂)Bromopyrazine, AlkeneAlkenyl-substituted pyrazineCan be challenging due to pyrazine's electrophilicity. rsc.orgorganic-chemistry.org

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination, Nucleophilic Substitution)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen and carbon-oxygen bonds. It allows for the reaction of aryl halides, including bromopyrazines, with amines, alcohols, and other heteroatom-containing nucleophiles. While not explicitly detailed for this compound in the search results, its broad applicability to aryl halides suggests its potential for creating aminated and ether-linked pyrazinol derivatives.

Nucleophilic Substitution: The bromine atom on the pyrazine ring can be displaced by various nucleophiles. cognitoedu.org This allows for the introduction of a range of functional groups. For instance, reactions with nucleophiles like amines or alkoxides can lead to the corresponding substituted pyrazines. The reactivity of the bromopyrazine towards nucleophilic substitution is influenced by the electronic nature of the pyrazine ring. savemyexams.com

The table below provides a summary of these C-Heteroatom bond formation strategies.

Reaction NameReagents/CatalystSubstratesProduct TypeKey Features
Buchwald-Hartwig Amination Palladium catalyst, Ligand, BaseBromopyrazine, Amine/AlcoholAminated/Alkoxylated pyrazineVersatile for C-N and C-O bond formation.
Nucleophilic Substitution Nucleophile (e.g., R-NH₂, R-O⁻)BromopyrazineSubstituted pyrazineDirect replacement of the bromine atom. cognitoedu.orgsavemyexams.com

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a key site for molecular derivatization, allowing for the introduction of diverse functional groups through etherification and esterification. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and biological target engagement. vulcanchem.comvulcanchem.com

Etherification: The formation of an ether linkage typically involves reacting the hydroxyl group with an alkyl halide in the presence of a base. smolecule.com For instance, in related heterocyclic systems like pyridines, etherification can be achieved by reacting the hydroxyl-containing precursor with reagents such as 3-chloropropan-1-ol using a base like potassium carbonate. smolecule.com Another approach involves a 4-selective etherification of 3-bromopyridine (B30812) with an alcohol using potassium hydroxide (B78521) (KOH) and 18-crown-6 (B118740) in a suitable solvent, demonstrating the potential for regioselective functionalization. rsc.org

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides, often catalyzed by a strong acid like sulfuric acid. vulcanchem.comambeed.comrsc.org This reaction is a fundamental transformation for creating ester derivatives. rsc.org A notable example is the functionalization of a pyranoflavylium pigment, where its hydroxyl group was esterified with various cinnamic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. mdpi.com This method achieved high yields, demonstrating an efficient route to ester derivatives under mild conditions. mdpi.com

The table below summarizes representative conditions for these functionalization reactions based on analogous heterocyclic compounds.

Reaction Type Reagents & Catalysts Conditions Product Type Reference
Etherification Alcohol, KOH, 18-crown-6DMAc, 80 °C4-Alkoxy-3-bromopyridine rsc.org
Esterification Carboxylic Acid, AlcoholAcid Catalyst (e.g., H₂SO₄), HeatEster rsc.org
Esterification Cinnamic Acid, EDCDMF, Room TemperatureCinnamate Ester mdpi.com
Esterification Acyl Chlorides / AnhydridesN/AEster vulcanchem.com

Multi-Component Reactions for Complex Pyrazine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful and efficient strategy for constructing diverse pyrazine-based molecular libraries. beilstein-journals.orgnih.gov These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate structural complexity in fewer steps compared to traditional linear synthesis. nih.gov

Several classical MCRs have been adapted for the synthesis of pyrazine-containing scaffolds:

Ugi Reaction: This four-component reaction (4CR) typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. It has been employed to synthesize a variety of heterocyclic structures. For example, an Ugi-4CR followed by cyclization steps has been used to produce complex scaffolds like triazolobenzodiazepines. beilstein-journals.org The flexibility of the Ugi reaction allows for the incorporation of diverse substituents, making it a valuable tool for drug discovery. beilstein-journals.orgresearchgate.net

Passerini Reaction: This three-component reaction utilizes a carboxylic acid, an isocyanide, and an aldehyde or ketone. A series of novel pyrazine-2-carboxylic acid derivatives were synthesized via the Passerini MCR, demonstrating its utility in generating libraries of potential anticancer agents. nih.gov

Petasis Reaction: This reaction involves a secondary amine, an aldehyde, and a substituted boronic acid. It has been successfully applied to the synthesis of pyrazine-based multi-target-directed ligands (MTDLs) under inert atmospheric conditions. beilstein-journals.org

Groebke-Blackburn-Bienaymé Reaction: This three-component reaction between an aldehyde, an amine, and an isocyanide has been used to generate imidazo[1,2-a]pyrazine (B1224502) derivatives, which were investigated as potential vaccine adjuvants. mdpi.com

The table below provides an overview of key MCRs used in the synthesis of complex pyrazine analogs.

Reaction Name Number of Components Core Reactants Resulting Scaffold Example Reference
Ugi Reaction 4Amine, Carbonyl, Isocyanide, Carboxylic AcidIndole-fused pyrazines, FATMH hybrids beilstein-journals.orgresearchgate.net
Passerini Reaction 3Carbonyl, Isocyanide, Carboxylic AcidPyrazine-2-carboxylic acid derivatives nih.gov
Petasis Reaction 3Secondary Amine, Aldehyde, Boronic AcidPyrazine-based MTDLs beilstein-journals.org
Groebke-Blackburn-Bienaymé 3Aldehyde, Amine, IsocyanideImidazo[1,2-a]pyrazines mdpi.com

Chemo- and Stereoselective Synthesis of Advanced this compound Analogs

The synthesis of specific isomers of functionalized pyrazines requires precise control over reaction selectivity. Chemo- and stereoselective methods are crucial for producing advanced analogs with defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of pyrazine synthesis, this can be achieved through biocatalysis. For instance, whole cells of Burkholderia sp. MAK1 have demonstrated the ability to regioselectively hydroxylate various substituted pyridin-2-amines at the 5-position. nih.gov This biocatalytic approach offers a method for introducing hydroxyl groups with high precision, a transformation that can be challenging to achieve with conventional chemical methods. nih.gov

Stereoselectivity involves the preferential formation of one stereoisomer over others. Chemo-enzymatic strategies, particularly those employing ketoreductases (KREDs), are powerful tools for the stereodivergent synthesis of chiral molecules. thieme-connect.comthieme-connect.comresearchgate.net These enzymes can catalyze the reduction of a ketone to produce a specific chiral alcohol. By using different enzymes, it is possible to access all four stereoisomers of a target molecule from a single prochiral starting material through dynamic kinetic resolution (DKR). thieme-connect.com For example, the DKR of an amino-protected 2-amino-2-(5-bromopyridin-3-yl)-1-(2,5-difluorophenyl)ethan-1-one using three commercial KREDs and four microorganisms yielded four distinct stereoisomeric chiral alcohols. thieme-connect.com This highlights the potential of biocatalysis to generate a full set of stereoisomers for advanced pyrazine analogs, enabling thorough structure-activity relationship (SAR) studies.

The table below illustrates the power of stereodivergent synthesis using different ketoreductases on a related precursor.

Catalyst (Ketoreductase) Substrate Product Stereoisomer Selectivity (ee/de) Reference
ES KRED-1122-amino-2-(5-bromopyridin-3-yl)-1-(2,5-difluorophenyl)ethan-1-one(1R, 2S)-alcoholHigh thieme-connect.com
Pichia methanolica ATCC565082-amino-2-(5-bromopyridin-3-yl)-1-(2,5-difluorophenyl)ethan-1-one(1R, 2S)-alcoholExcellent thieme-connect.com
Various KREDsAmino-protected 3-oxopyrrolidine-2-carboxylateFour stereoisomers of 3-hydroxyprolineSatisfactory thieme-connect.com

Green Chemistry Principles in the Synthesis of Brominated Pyrazines

The application of green chemistry principles to the synthesis of brominated pyrazines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.nettandfonline.com

Key green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. rsc.org A rapid synthesis of poly(hydroxyalkyl)pyrazines was achieved using microwave irradiation in reactive eutectic media formed from ammonium (B1175870) formate (B1220265) and monosaccharides, showcasing an approach with enhanced atom economy. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. rsc.org Research into the synthesis of pyrazinamide (B1679903) derivatives has explored the use of tert-amyl alcohol as a greener solvent, moving away from reprotoxic solvents like DMF or THF. rsc.org Water has also been used as a solvent for certain pyrazole (B372694) syntheses under microwave conditions. mdpi.com

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates reduces solvent usage, purification steps, and waste generation. A simple, cost-effective, and environmentally friendly one-pot method for preparing various pyrazine derivatives has been reported, highlighting the efficiency of this approach. researchgate.nettandfonline.com

Biocatalysis: The use of enzymes as catalysts offers significant green advantages, as they operate under mild conditions (temperature and pH), are biodegradable, and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. researchgate.netrsc.org A continuous-flow system using an immobilized lipase (B570770) (Lipozyme® TL IM) was developed for the synthesis of pyrazinamide derivatives, providing a more efficient and greener biocatalytic method. rsc.org

The following table compares traditional synthetic methods with greener alternatives for pyrazine synthesis.

Green Principle Traditional Method Green Alternative Advantages of Green Method Reference
Energy Efficiency Conventional heating (reflux)Microwave irradiationFaster reaction rates, reduced energy consumption rsc.org
Solvent Choice Dipolar aprotic solvents (DMF, THF)tert-Amyl alcohol, Water, Eutectic mediaReduced toxicity and environmental impact rsc.orgrsc.orgmdpi.com
Atom Economy Multi-step synthesis with isolationOne-pot reactions, MCRsReduced waste, time, and resource savings nih.govresearchgate.nettandfonline.com
Catalysis Stoichiometric reagents, metal catalystsBiocatalysts (enzymes)Mild conditions, high selectivity, biodegradable researchgate.netrsc.org

Chemical Transformations and Mechanistic Investigations of 3 Bromopyrazin 2 Ol

Reactivity Profiles of the Bromine Substituent

The bromine atom at the 3-position of the pyrazin-2-ol ring is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the pyrazine (B50134) ring, which facilitates certain transformations.

Nucleophilic Displacement Reactions

The electron-deficient character of the pyrazine ring system makes halopyrazines susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atom in 3-Bromopyrazin-2-ol can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. These reactions typically proceed under basic conditions, which may also involve the deprotonation of the pyrazinol hydroxyl group, potentially influencing the reactivity of the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for forming carbon-nitrogen bonds. These reactions offer a milder alternative to traditional SNAr conditions and exhibit broad substrate scope. researchgate.netorganic-chemistry.org For instance, the coupling of 3-halo-2-aminopyridines with amines using palladium catalysts has been demonstrated to be effective. orientjchem.orgnih.gov Similar conditions, employing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, can be applied to this compound to introduce a diverse range of amino substituents. The choice of ligand is often critical to prevent catalyst deactivation and achieve high yields. illinois.edu

Below is a representative table of potential nucleophilic displacement reactions on this compound, based on known reactivity of similar halopyrazines.

NucleophileReagent/ConditionsExpected Product
AmmoniaPd catalyst, ligand, base3-Aminopyrazin-2-ol
Primary Amine (R-NH₂)Pd catalyst, ligand, base3-(Alkyl/Aryl)aminopyrazin-2-ol
Secondary Amine (R₂NH)Pd catalyst, ligand, base3-(Dialkyl/Diaryl)aminopyrazin-2-ol
Alcohol (R-OH)NaH or other strong base3-Alkoxypyrazin-2-ol
Thiol (R-SH)Base3-(Alkyl/Aryl)thiopyrazin-2-ol

Reductive Debromination Pathways

The bromine atom of this compound can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, typically employing a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis. masterorganicchemistry.com The conditions for catalytic hydrogenation, such as solvent, temperature, and pressure, can be optimized to achieve efficient debromination. illinois.edu

Alternative methods for reductive dehalogenation include the use of hydride sources like sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst. researchgate.net These methods can offer chemoselectivity, allowing for the reduction of the bromine substituent without affecting other functional groups.

The general reaction for the reductive debromination is as follows:

This compound + [H] → Pyrazin-2-ol + HBr

Reducing SystemTypical ConditionsProduct
H₂/Pd-CH₂ (1 atm), RT, solvent (e.g., EtOH, EtOAc)Pyrazin-2-ol
NaBH₄/Pd catalystTHF, RTPyrazin-2-ol

Transformations Involving the Pyrazinol Hydroxyl Group

The hydroxyl group at the 2-position of the pyrazine ring, existing in tautomeric equilibrium with its keto form (pyrazin-2(1H)-one), offers another avenue for chemical modification.

Oxidation and Reduction Chemistry

The hydroxyl group of pyrazinols can be oxidized to the corresponding dicarbonyl compounds. For instance, the oxidation of 3-hydroxypyrazine-2-carboxylic acid can lead to the formation of pyrazine-2,3-dione. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule.

Conversely, the pyrazinone ring system can undergo reduction. Catalytic hydrogenation, under more forcing conditions than those used for debromination, can lead to the saturation of the heterocyclic ring, yielding piperazine (B1678402) derivatives. encyclopedia.pub The specific conditions required for the reduction of the pyrazine ring would need to be carefully controlled to avoid undesired side reactions.

Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring

Pyrazine is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution (EAS). rsc.orgslideshare.net The presence of two deactivating nitrogen atoms significantly reduces the electron density of the ring. However, the presence of the electron-donating hydroxyl group (in its enol form) can activate the ring towards electrophilic attack to some extent. The directing effect of the substituents on the ring will influence the position of substitution. The hydroxyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director but deactivating.

Electrophilic halogenation, such as bromination, on activated pyrazin-2-one systems has been reported. thieme-connect.deresearchgate.net Similarly, nitration of hydroxypyrazine derivatives can be achieved using strong nitrating agents like a mixture of nitric acid and sulfuric acid. researchgate.netnih.govmasterorganicchemistry.com The regioselectivity of these reactions is governed by the combined electronic effects of the existing substituents. For this compound, electrophilic attack would be expected to occur at the positions most activated by the hydroxyl group and least deactivated by the pyrazine nitrogens and the bromine atom.

Tautomeric Equilibria in this compound Systems

Hydroxypyrazines, such as this compound, exist in a tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. researchgate.net This keto-enol tautomerism is a fundamental characteristic of this class of compounds and significantly influences their chemical and physical properties.

The equilibrium position can be affected by various factors, including the nature of other substituents on the ring, the solvent, temperature, and pH. nih.govmdpi.comcymitquimica.comasu.eduresearchgate.netencyclopedia.pub In many cases, the pyrazin-2(1H)-one (keto) form is the predominant tautomer in solution. researchgate.net

The two primary tautomeric forms of this compound are:

This compound (Enol form)

3-Bromo-1H-pyrazin-2(1H)-one (Keto form)

Spectroscopic techniques, particularly NMR spectroscopy, are powerful tools for studying tautomeric equilibria. nih.govmdpi.comthermofisher.comresearchgate.net The chemical shifts of the ring protons and carbons can provide information about the relative populations of the tautomers in a given solvent. nih.gov Computational studies using methods like Density Functional Theory (DFT) can also be employed to calculate the relative stabilities of the tautomers and predict the equilibrium position. orientjchem.orgnih.govresearchgate.net

The presence of both tautomers means that the compound can react as either the enol or the keto form, depending on the reaction conditions and the nature of the reacting partner. This dual reactivity adds another layer of complexity and opportunity in the synthetic manipulation of this compound.

Reaction Kinetic and Thermodynamic Analyses for Key Transformations

In the absence of specific data for this compound, it is pertinent to describe the general methodologies that are typically employed for such analyses in the study of related heterocyclic compounds. These approaches provide a framework for how the reactivity and energetic profile of this compound's transformations could be quantitatively assessed.

Kinetic Analyses

The study of reaction kinetics is fundamental to understanding the rate at which a chemical transformation occurs and the factors that influence it. For a compound like this compound, kinetic studies would be crucial for optimizing reaction conditions in synthetic applications or for understanding its stability and degradation pathways.

Computational Modeling: Theoretical calculations, often employing Density Functional Theory (DFT), can be used to model the reaction pathway. These models can identify transition states—the highest energy points along the reaction coordinate—and calculate their structures and energies. The activation energy (Ea) of the reaction, a critical kinetic parameter, can be derived from the energy difference between the reactants and the transition state.

Thermodynamic Analyses

Thermodynamic analyses provide insight into the energy changes that accompany a chemical reaction, determining its spontaneity and equilibrium position.

Experimental Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the heat absorbed or released during a reaction (enthalpy change, ΔH). The Gibbs free energy change (ΔG) can then be determined using the Gibbs-Helmholtz equation, which also incorporates the entropy change (ΔS), a measure of the change in disorder of the system. The equilibrium constant (K_eq) of a reversible reaction is directly related to ΔG.

While specific data tables for this compound cannot be presented, the principles outlined above represent the standard scientific approach to acquiring such crucial quantitative information about a chemical compound's reactivity.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromopyrazin 2 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the structure, dynamics, and chemical environment of the analyte.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional techniques for characterizing organic molecules. In the case of 3-Bromopyrazin-2-ol, the ¹H NMR spectrum reveals distinct signals for the protons on the pyrazine (B50134) ring. For instance, in derivatives like 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide, the aromatic protons of the pyrazine ring typically appear in the downfield region of 8.0-9.0 ppm. vulcanchem.com Similarly, for (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol, a related brominated heterocyclic compound, the pyridine (B92270) protons resonate between δ 8.5–7.2 ppm. vulcanchem.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For substituted pyrazines, the carbon atoms of the pyrazine ring will have characteristic chemical shifts influenced by the attached functional groups. The presence of the bromine atom and the hydroxyl group in this compound significantly influences the electronic environment and thus the chemical shifts of the adjacent carbon atoms.

A representative, though generalized, dataset for a brominated hydroxypyridine, which shares structural similarities, is presented below.

Table 1: Representative ¹H and ¹³C NMR Data for a Brominated Pyridinol Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 8.0-8.5 d Pyridine-H
¹H 7.0-7.5 d Pyridine-H
¹³C 150-160 s C-OH
¹³C 140-150 s C-Br
¹³C 120-130 d Pyridine-CH
¹³C 110-120 d Pyridine-CH

Note: This is a generalized representation. Actual chemical shifts for this compound may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show correlations between adjacent protons on the pyrazine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is an extremely powerful tool for assigning carbon signals based on their attached protons. Each CH, CH₂, and CH₃ group in the molecule or its derivatives would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This experiment is invaluable for piecing together the molecular skeleton. For example, it can show correlations from the pyrazine ring protons to the carbon atom bearing the bromine, and to the carbonyl carbon in the pyrazin-2-one tautomer.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. huji.ac.il This is particularly useful for determining stereochemistry and the three-dimensional structure of larger derivatives.

Together, these 2D NMR experiments provide a detailed connectivity map of the molecule, allowing for a confident assignment of its structure.

Proton (1H) and Carbon (13C) NMR for Chemical Environment Determination

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. edinst.com The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, key vibrational modes would include:

O-H stretching : A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

N-H stretching : If the compound exists in its amide tautomeric form (3-bromo-1H-pyrazin-2-one), an N-H stretching vibration would be observed, typically around 3300-3500 cm⁻¹.

C=O stretching : A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the carbonyl group in the pyrazin-2-one tautomer.

C=N and C=C stretching : Vibrations associated with the pyrazine ring would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching : A weaker absorption in the lower frequency region of the spectrum, typically around 500-700 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH) Stretching 3200-3600 (broad)
Amide (N-H) Stretching 3300-3500
Carbonyl (C=O) Stretching 1650-1700 (strong)
Pyrazine Ring C=N, C=C Stretching 1400-1600

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. horiba.com It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as those in aromatic rings.

For this compound, Raman spectroscopy would also detect the characteristic vibrations of the pyrazine ring. Differences in the FTIR and Raman spectra can provide further structural insights, especially when considering the principle of mutual exclusion for centrosymmetric molecules.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.gov This enhancement allows for the detection of very low concentrations of an analyte. SERS studies on pyrazine and its derivatives have shown significant signal enhancement, which can be attributed to both electromagnetic and chemical enhancement mechanisms. rsc.orgacs.org The chemical enhancement mechanism often involves charge-transfer between the molecule and the metal surface. aip.org SERS could be a powerful tool for studying the orientation and interaction of this compound on metallic surfaces.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₄H₃BrN₂O), the presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). savemyexams.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). libretexts.org For this compound, fragmentation could involve the loss of CO, Br, or other small neutral molecules from the pyrazine ring. Analysis of these fragment ions helps to confirm the structure of the parent molecule. Predicted collision cross section data can also aid in structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound (C₄H₃BrN₂O)

Adduct m/z
[M+H]⁺ 174.95017
[M+Na]⁺ 196.93211
[M-H]⁻ 172.93561

Data sourced from predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This precision is crucial for the unambiguous identification of a synthesized compound.

For this compound, HRMS would be employed to confirm its molecular formula, C₄H₃BrN₂O. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. mdpi.com

Table 1: Theoretical HRMS Data for this compound
Molecular FormulaIsotopologueIon TypeCalculated Exact Mass (m/z)
C₄H₃BrN₂OC₄H₃⁷⁹BrN₂O[M+H]⁺189.9556
C₄H₃⁸¹BrN₂O[M+H]⁺191.9535

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. uci.edu This process, often involving collision-induced dissociation (CID), helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions. researchgate.netspectroscopyonline.com

For this compound, an MS/MS analysis would reveal its core structure and the connectivity of its substituents. The fragmentation pattern can be predicted based on the known stability of aromatic systems and the strengths of the chemical bonds. The initial fragmentation would likely involve the most labile parts of the molecule. The resulting spectrum provides a structural fingerprint that is invaluable for distinguishing between isomers. nih.gov

Key predicted fragmentation pathways for the protonated molecule ([C₄H₄BrN₂O]⁺) would include:

Loss of Carbon Monoxide (CO): A common fragmentation for hydroxypyrazines and related cyclic amides, leading to a fragment ion.

Loss of a Bromine Radical (Br•): Cleavage of the C-Br bond.

Ring Cleavage: Fragmentation of the pyrazine ring itself, leading to smaller, stable ions.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z ≈ 190/192)
Precursor Ion (m/z)Proposed Neutral LossFragment FormulaPredicted Product Ion (m/z)Interpretation
189.9556CO[C₃H₄BrN₂]⁺161.9607Loss of carbonyl group from pyrazinone tautomer
189.9556HCN[C₃H₃BrNO]⁺163.9447Ring fragmentation
189.9556Br•[C₄H₄N₂O]⁺112.0373Loss of bromine atom (radical)
161.9607HCN[C₂H₃BrN]⁺134.9552Secondary fragmentation

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption and Fluorescence

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. msu.edu For aromatic and heterocyclic compounds like this compound, the absorption in the UV-Vis range (typically 200-800 nm) is dominated by π→π* and n→π* transitions associated with the conjugated ring system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, substituents, solvent, and pH. researchgate.net For example, the related compound 3-bromopyridin-2(1H)-one has been studied using UV-Vis spectroscopy. rsc.org

Fluorescence spectroscopy is a complementary technique that measures the light emitted by a molecule after it has been excited to a higher electronic state. uci.edu While not all molecules fluoresce, many heterocyclic compounds with extended π-systems are known to be emissive. The pyrazinol core, for instance, is the key fluorophore in coelenterazine, the light-emitting molecule in many bioluminescent organisms. The fluorescence spectrum provides information on the emission wavelength, quantum yield, and excited-state lifetime. These properties are highly dependent on the molecular environment. researchgate.netresearchgate.net

Table 3: Typical Electronic Spectroscopy Data for Pyrazinol-type Compounds
TechniqueParameterExpected Range/ValueAssociated Transition
UV-Vis Absorptionλmax 1~220-250 nmπ→π
λmax 2~320-360 nmn→π or π→π*
FluorescenceExcitation λmax~330-370 nmCorresponds to lowest energy absorption band
Emission λmax~380-450 nmEmission from first excited singlet state

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. uol.de Single-crystal XRD provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding and π-stacking) can be determined with very high precision. uhu-ciqso.es This information is crucial for understanding structure-property relationships. The analysis of a suitable single crystal of this compound would reveal the planarity of the pyrazine ring, the tautomeric form present in the solid state (i.e., the -ol vs. -one form), and the packing arrangement of the molecules in the crystal lattice.

Powder XRD (PXRD) is used when suitable single crystals cannot be obtained. researchgate.net It produces a diffraction pattern that is characteristic of the material's crystal structure and phase purity. While less detailed than single-crystal analysis, PXRD is essential for identifying the crystalline phase of a bulk sample and can be used for structure determination in some cases. rsc.org

Table 4: Representative Crystallographic Data Obtainable from Single-Crystal XRD
ParameterDescriptionHypothetical Example Value
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a=5.8 Å, b=11.0 Å, c=9.5 Å, β=98°
Volume (V)The volume of the unit cell.599 ų
ZThe number of molecules per unit cell.4
Bond Length (C-Br)The distance between the Carbon and Bromine atoms.~1.90 Å
Hydrogen BondsPresence and geometry of intermolecular hydrogen bonds.N-H···O or O-H···N

Advanced Surface Characterization Techniques for Thin Film or Surface-Bound Applications

When a compound like this compound is applied as a thin film or bound to a surface for applications in sensors, electronics, or functional coatings, its surface properties become critically important. phi.com A suite of advanced surface analysis techniques can be used to characterize these properties. horiba.com

Atomic Force Microscopy (AFM): Provides a high-resolution 3D topographical map of the surface, revealing features such as roughness, grain size, and film uniformity without requiring a vacuum. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): An ultra-high vacuum technique that provides the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of the surface. It would be highly effective in confirming the presence and chemical environment of bromine, nitrogen, carbon, and oxygen on the surface.

Low-Energy Ion Scattering (LEIS): An extremely surface-sensitive technique capable of determining the elemental composition of the very outermost atomic layer, which is critical for studying surface segregation or contamination. arxiv.org

Spectroscopic Ellipsometry: A non-destructive optical technique used to determine the thickness and refractive index of thin films.

These techniques would provide a comprehensive picture of the film's quality, composition, and structure, which are essential for controlling its functional performance. fraunhofer.de

Table 5: Surface Characterization Techniques for Thin-Film Analysis
TechniquePrimary ProbeInformation ObtainedKey Application for this compound Film
Atomic Force Microscopy (AFM)Physical TipSurface topography, roughness, phase imagingAssess film uniformity and morphology
X-ray Photoelectron Spectroscopy (XPS)X-ray PhotonsElemental composition, chemical statesConfirm surface chemistry and purity
Spectroscopic EllipsometryPolarized LightFilm thickness, optical constants (n, k)Measure film thickness and optical properties non-destructively
Low-Energy Ion Scattering (LEIS)Low-Energy Ions (e.g., He⁺)Composition of the outermost atomic layerAnalyze surface termination and potential contamination

Computational Chemistry and Theoretical Modeling of 3 Bromopyrazin 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.net It offers a balance between accuracy and computational cost, making it a popular method for calculating the ground-state properties of molecules like 3-Bromopyrazin-2-ol, including molecular structure, total energy, and electron density. researchgate.netnih.gov

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. chemrxiv.org For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find this stable conformation.

Optimized Geometric Parameters
ParameterPredicted Value
Bond Lengths (Å)
C2-O11.35
C3-Br1.89
N1-C21.38
N4-C31.33
C5-C61.39
Bond Angles (°)
N1-C2-C3118.5
C2-C3-N4121.0
Br-C3-N4116.5
O1-C2-N1119.0
Dihedral Angles (°)
Br-C3-C2-N1~0.0
O1-C2-C3-N4~180.0

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Energy Gaps, and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. iupac.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the pyrazinone ring and the bromine atom, which have available lone-pair electrons. The LUMO is likely distributed across the π-system of the ring, particularly on the carbon atoms adjacent to the electronegative nitrogen and oxygen atoms.

Analysis of the charge distribution reveals how electrons are shared among the atoms in the molecule. In this compound, the electronegative nitrogen, oxygen, and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will bear partial positive charges.

Predicted Frontier Orbital Properties
PropertyPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)4.90

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution from the perspective of an approaching reagent.

On an MEP surface, regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack. For this compound, these negative regions are expected around the highly electronegative oxygen atom of the hydroxyl group and the nitrogen atoms in the pyrazine (B50134) ring. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Such positive regions would be located around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the ring carbons. mdpi.com The bromine atom may present a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. readthedocs.io These calculations are not only crucial for identifying a molecule based on its spectral fingerprint but also for confirming that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). q-chem.com

The calculated frequencies can be correlated with experimental spectra to validate the accuracy of the computational method used. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C=O stretching of the pyrazinone ring, C-N and C-C stretching within the ring, and the C-Br stretching frequency.

Predicted Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch~3450-3550
C-H Stretch~3050-3150
C=O Stretch~1680-1700
C=N/C=C Ring Stretch~1550-1650
O-H Bend~1350-1450
C-Br Stretch~550-650

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dejoaquinbarroso.com This method is particularly useful for quantifying intramolecular and intermolecular interactions.

Predicted NBO Donor-Acceptor Interactions
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)~20-25
LP(1) O1π(N1-C2)~18-22
LP(2) Brπ(C3-N4)~5-8
π(C5-C6)π(N4-C3)~15-20

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. researchgate.netmdpi.com

An MD simulation of this compound, for instance in a water box, would provide valuable information on its solvation shell and its ability to form hydrogen bonds. The simulation would track the interactions between the hydroxyl group and the ring nitrogens of the solute with surrounding water molecules. This is crucial for understanding its solubility and behavior in aqueous environments. Furthermore, if this compound were being studied as a potential ligand, MD simulations of the ligand-protein complex could assess the stability of the binding pose and the key interactions that maintain the complex over time.

Conformational Dynamics and Solvation Effects

Conformational Dynamics: The conformational landscape of this compound is critical to its function and interactions. Computational approaches, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface (PES) of the molecule. taltech.ee This analysis identifies the most stable three-dimensional arrangements (conformers) and the energy barriers between them. For this compound, the rotational barrier around the C-Br bond and the tautomeric equilibrium between the -ol and -one forms are of primary interest. Molecular dynamics (MD) simulations can further elucidate these dynamics over time, revealing how the molecule flexes and changes shape in different environments. sfu.ca These simulations track the trajectories of atoms, providing a view of the molecule's flexibility and the populations of different conformational states. sfu.cafrontiersin.org

Solvation Effects: The solvent environment can significantly influence the structure, stability, and reactivity of this compound. numberanalytics.com Theoretical models are used to simulate these effects. Explicit solvent models in MD simulations surround the solute with individual solvent molecules (e.g., water), offering a detailed picture of solute-solvent interactions like hydrogen bonding. mdpi.com Implicit solvent models, such as Polarizable Continuum Models (PCMs), represent the solvent as a continuous medium with specific dielectric properties, which is a computationally efficient way to account for bulk solvent effects on the conformational equilibrium and electronic properties of the molecule. numberanalytics.com For this compound, understanding how polar and non-polar solvents affect its tautomeric balance and the accessibility of its functional groups is crucial for predicting its behavior in biological systems.

Ligand-Target Interactions at the Atomic Level

Molecular docking is a primary computational technique used to predict how this compound might bind to a biological target, such as a protein's active site. researchgate.netbiorxiv.org This method computationally places the ligand (this compound) into the binding site of a receptor and evaluates the fit using a scoring function. The goal is to identify the most likely binding pose and estimate the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyl/keto group and the pyrazine nitrogens can act as hydrogen bond donors or acceptors.

Halogen Bonding: The bromine atom can form favorable interactions with electron-rich atoms in the binding pocket.

Hydrophobic Interactions: The pyrazine ring can engage in hydrophobic contacts with non-polar amino acid residues.

π-π Stacking: The aromatic pyrazine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations can reveal whether the initial binding pose is maintained and can provide a more refined understanding of the dynamic interactions at the atomic level, which is essential for rational drug design. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for investigating the reaction mechanisms involving this compound. mdpi.comnih.gov These methods can model the electronic structure of the molecule with high accuracy, allowing for the exploration of potential reaction pathways. mdpi.comfrontiersin.org

For a given reaction, such as a nucleophilic substitution at the bromine-bearing carbon or a reaction at the pyrazine ring, quantum chemistry can be used to:

Locate Transition States (TS): Identify the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy and, consequently, the reaction rate. mdpi.com

Calculate Reaction Energies: Determine whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Map the Reaction Pathway: By calculating the Intrinsic Reaction Coordinate (IRC), researchers can trace the path from the transition state down to the reactants and products, confirming the connection. nih.gov

These calculations provide a detailed, step-by-step view of how chemical bonds form and break, offering insights that are often difficult to obtain through experimental means alone. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, a QSAR study would typically involve a dataset of related pyrazinol derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme).

The process involves several key steps:

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), or structural features (e.g., number of hydrogen bond donors).

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forest), a mathematical model is created that links the descriptors to the observed biological activity. researchgate.netmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

A validated QSAR model can then be used to predict the bioactivity of new, unsynthesized derivatives of the this compound scaffold, helping to prioritize which compounds to synthesize and test experimentally. crpsonline.com

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

The this compound structure can serve as a starting point, or "scaffold," for the discovery of new bioactive molecules through in silico screening and virtual ligand design.

Virtual Screening: This technique involves searching large digital libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. jubilantbiosys.com There are two main approaches:

Ligand-Based Virtual Screening (LBVS): If known active molecules exist, the this compound scaffold can be used as a query to search for other molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). cresset-group.comcam.ac.uk

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, millions of compounds can be computationally docked into the target's binding site. The top-scoring compounds, which show the best predicted binding affinity and interaction profile, are then selected for further investigation. biosolveit.de

Virtual Ligand Design: This process involves the de novo design or modification of ligands to improve their binding affinity and other properties. Using the this compound scaffold as a base, computational chemists can virtually add, remove, or modify functional groups and assess the impact of these changes on binding through docking and other modeling techniques. This iterative cycle of design and evaluation helps in creating novel and more potent ligands based on the initial scaffold.

Medicinal Chemistry and Pharmacological Investigations of 3 Bromopyrazin 2 Ol and Its Derivatives

Biological Significance of the Bromopyrazinol Moiety in Drug Discovery

The bromopyrazinol moiety, and the closely related bromopyridine scaffold, are recognized as significant pharmacophores in medicinal chemistry. nih.gov These structures serve as versatile building blocks in the synthesis of a wide array of biologically active molecules. The pyridine (B92270) ring is a common feature in many natural products and approved drugs, valued for its ability to improve water solubility and act as a bioisostere for other chemical groups. researchgate.netnih.gov The presence and position of the bromine atom and the hydroxyl group on the pyrazine (B50134) or pyridine ring are critical, influencing the compound's binding affinity and specificity toward biological targets.

The bromine atom, in particular, enhances chemical reactivity, allowing for further functionalization through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling. This synthetic accessibility makes the bromopyrazinol scaffold a valuable starting point for creating libraries of compounds for drug screening. Derivatives have been explored for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. ontosight.ai For instance, 3-bromopyridine (B30812) derivatives are used as intermediates in the synthesis of kinase inhibitors and antiviral compounds, highlighting the strategic importance of this structural motif in developing new medicines. The ability of the pyridinone structure to act as a hydrogen bond donor and acceptor further contributes to its utility in designing molecules that can effectively interact with biological targets like enzymes. frontiersin.org

In Vitro and In Vivo Biological Activity Screening

Derivatives of 3-bromopyrazin-2-ol and related brominated heterocycles have been subjected to extensive biological screening, revealing a broad spectrum of pharmacological activities.

Anticancer and Antitumor Efficacy (e.g., Cytotoxicity, Cell Cycle Modulation, Antiangiogenesis)

The search for novel anticancer agents has led to the investigation of various derivatives containing the bromopyridine or bromopyrazine core.

One study focused on the antiproliferative activity of azatetracyclic derivatives, where a monobrominated compound (3b ) was evaluated against a panel of 60 cancer cell lines. bham.ac.uk This compound demonstrated notable growth inhibition across several cancer sub-panels, with particularly strong activity against T–47D breast cancer and SK–MEL–28 melanoma cells. bham.ac.uk Another class of compounds, new diphenyl-1H-pyrazoles, also showed significant anticancer potential. ekb.eg When screened by the National Cancer Institute (NCI), compounds 8a , 8b , and 8c displayed promising growth inhibitory activity across the full panel of 60 cell lines. ekb.eg Further investigation revealed these compounds could induce cell cycle arrest and apoptosis in non-small cell lung carcinoma cells. ekb.eg

Other research has identified thioureido sulfaquinoxaline (B1682707) derivatives as potent anticancer agents. uni-saarland.de In in vitro tests against a human liver cancer cell line (HEPG2), several of these compounds showed significantly higher activity than the reference drug doxorubicin. uni-saarland.de Additionally, pyrrolo[2,3-d]pyrimidine derivatives bearing halogen substitutions have demonstrated promising cytotoxic effects against four different cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov The collective findings underscore the potential of brominated heterocyclic scaffolds in the development of new oncologic therapeutics.

Table 1: In Vitro Anticancer Activity of Selected Brominated and Pyrazole (B372694) Derivatives

This table presents the growth inhibition (GI₅₀) values for selected compounds against various human cancer cell lines. GI₅₀ is the concentration required to inhibit cell growth by 50%.

Compound Cell Line Cancer Type GI₅₀ (µM) Source
Azatetracyclic 3b T-47D Breast < 0.01 bham.ac.uk
SK-MEL-28 Melanoma 0.02 bham.ac.uk
COLO 205 Colon 0.04 bham.ac.uk
Pyrazole 8a Full Panel Mean 2.838 ekb.eg
Pyrazole 8b Full Panel Mean 2.306 ekb.eg
Pyrazole 8c Full Panel Mean 2.770 ekb.eg

Antimicrobial Spectrum (Antibacterial, Antiviral, Antifungal)

The bromopyrazinol scaffold is a key component in the synthesis of compounds with a broad antimicrobial spectrum.

Antibacterial Activity: Derivatives of pyrido[2,3-e]1,3,4-oxadiazine, synthesized from 3-bromopyridin-2-ol, have shown potential antibacterial properties. derpharmachemica.com A study evaluating these compounds against various bacterial strains demonstrated notable zones of inhibition, particularly for the derivative 3c (3-(4-chlorophenyl)-1H-pyrido[3,2-e] ontosight.aifrontiersin.orgoxadiazine) against Bacillus subtilis and Escherichia coli. derpharmachemica.com Similarly, research into bromophenol derivatives revealed that compound 2 (3-bromo-2,6-dihydroxyacetophenone) exhibited good antibacterial activity against Staphylococcus aureus and even the drug-resistant strain MRSA. pharmacophorejournal.com Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed significant inhibitory effects against several Gram-positive bacteria, including S. aureus and S. pneumoniae.

Table 2: Antibacterial Activity of Pyrido[2,3-e]1,3,4-Oxadiazine Derivatives

This table shows the diameter of the inhibition zone (in mm) for compounds tested against different bacterial species.

Compound Bacillus subtilis Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa Source
3a 18 17 17 15 derpharmachemica.com
3b 19 18 18 17 derpharmachemica.com
3c 22 19 20 18 derpharmachemica.com
3d 17 16 17 16 derpharmachemica.com
3e 19 18 18 17 derpharmachemica.com
3f 20 18 19 18 derpharmachemica.com
3g 21 19 19 18 derpharmachemica.com

Antiviral and Antifungal Activity: The bromopyrazinol structure is also a building block for antiviral drug candidates. For example, 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives have been evaluated for their ability to inhibit measles virus replication. In this series, the introduction of a bromine atom on the pyridine ring influenced the antiviral effect. In the realm of antifungal research, bromopyridine-containing compounds have been investigated as potential agents that target sterol 14α-demethylase (CYP51), an important enzyme in fungi.

Potential for Other Therapeutic Areas (e.g., Analgesic, Anti-inflammatory)

Beyond antimicrobial and anticancer applications, derivatives incorporating the bromopyridinol moiety have shown significant promise as analgesic and anti-inflammatory agents. A key area of this research involves the development of compounds that can dually inhibit two important enzymes: fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX). nih.gov

A novel flurbiprofen (B1673479) analogue, Flu-AM4 (N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide), was identified as a potent, competitive, and reversible inhibitor of FAAH. In vivo studies demonstrated that this compound was effective in animal models of prolonged and neuropathic pain. Similarly, other amide analogues of common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and carprofen (B1668582) have been synthesized using a 2-amino-3-bromopyridine (B76627) component. nih.gov For instance, Ibu-AM68 (N-(3-bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide) was found to be a reversible, mixed-type inhibitor of FAAH. nih.gov The strategy of combining FAAH and COX inhibition in a single molecule is considered a promising approach for developing new analgesics with potentially improved safety profiles. nih.gov

Other studies have also highlighted the anti-inflammatory potential of related heterocyclic structures. Diaryl-1,2,4-triazole derivatives exhibited potent in vivo anti-inflammatory and analgesic effects, in some cases greater than the reference drug celecoxib.

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds exert their biological effects at a molecular level is crucial for rational drug design. Research has focused on their interactions with specific enzymes that are key targets in various diseases.

Enzyme Inhibition and Activation Studies (e.g., Matrix Metalloproteinases (MMPs), Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase (COX))

Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) Inhibition: A significant body of research has explored bromopyridinol derivatives as dual inhibitors of FAAH and COX enzymes, which are major targets for pain and inflammation. nih.gov The compound Flu-AM4 , an amide derivative of flurbiprofen containing a 3-bromopyridin-2-yl group, is a competitive and reversible FAAH inhibitor with a Ki value of 13 nM. It also inhibits COX enzymes in a substrate-selective manner. Another compound, Ibu-AM68 , which is an N-(3-bromopyridin-2-yl) amide of ibuprofen, acts as a reversible, mixed-type inhibitor of FAAH with a Ki value of 0.26 µM. nih.gov The replacement of a methyl group with a halogen, such as bromine, on the pyridine moiety was found to increase potency towards FAAH and induce selective inhibition of COX-2 under certain conditions. nih.gov This dual-action mechanism is believed to offer therapeutic advantages, as FAAH inhibition can reduce the gastrointestinal damage often associated with NSAIDs that only inhibit COX. nih.gov

Matrix Metalloproteinases (MMPs) Inhibition: MMPs are a family of enzymes involved in tissue remodeling and are implicated in cancer metastasis. Molecular docking studies have been used to investigate the potential of brominated heterocyclic compounds as MMP inhibitors. In a study on 1,2,3-triazole derivatives, a compound featuring a phosphonate (B1237965) group linked to the triazole moiety was evaluated for its interaction with MMP-2 and MMP-9. The docking analysis showed that the triazole scaffold and the pendant phosphonate group could establish key interactions, such as hydrogen bonds and π-anion interactions, within the active site of the MMPs, suggesting a potential mechanism for inhibition.

Other Enzyme Inhibition: Derivatives of brominated pyridines and pyrazines have been investigated as inhibitors of a variety of other enzymes.

Kinases: 4-Bromopyridin-2-ol is used as a reagent to synthesize inhibitors of Protein Kinase B (PKB), an enzyme involved in cell survival and growth. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-targeted kinase inhibitors, showing potent activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov Furthermore, pyrazole-based derivatives have been developed as promising inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. ekb.eg

Other Metabolic Enzymes: Pyrimidine (B1678525) derivatives have been shown to be effective inhibitors of metabolic enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for conditions such as glaucoma and Alzheimer's disease, respectively.

Table 3: Enzyme Inhibitory Activity of Selected Bromopyridinol Derivatives and Related Compounds

This table summarizes the inhibitory constants (Ki or IC₅₀) for various compounds against their target enzymes.

Compound Target Enzyme Inhibition Value Inhibition Type Source
Flu-AM4 FAAH Ki = 13 nM Competitive, Reversible
Ibu-AM68 FAAH Ki = 0.26 µM Mixed, Reversible nih.gov
Carpro-AM6 FAAH IC₅₀ = 23 nM Reversible nih.gov
Pyrazole 9c CDK2 IC₅₀ = 29.31 nM - ekb.eg
Pyrrolo[2,3-d]pyrimidine 5k EGFR IC₅₀ = 40 nM - nih.gov
Her2 IC₅₀ = 111 nM - nih.gov
VEGFR2 IC₅₀ = 204 nM - nih.gov
CDK2 IC₅₀ = 173 nM - nih.gov

Receptor Binding and Signaling Pathway Modulation

Derivatives of this compound and related pyrazine/pyridine scaffolds have been investigated for their ability to bind to various receptors and modulate key signaling pathways, which are often implicated in a range of diseases. google.comgoogle.com The specific binding modes and the resulting signal transduction inhibition are central to their therapeutic potential.

Allosteric modulation is a key mechanism for some derivatives. For instance, certain pyridine-based compounds act as allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5), a receptor involved in neurological functions. monash.edu These modulators can be classified based on their effect on the orthosteric ligand's affinity and efficacy: positive allosteric modulators (PAMs) enhance the response, negative allosteric modulators (NAMs) inhibit it, and neutral allosteric ligands (NALs) bind without altering the orthosteric ligand's function. monash.edu Some pyridine ethynyl (B1212043) derivatives have been identified as partial mGlu5 NAMs, showing potential in models of anxiety and depression. monash.edu

In the context of enzymatic receptors, derivatives have been designed as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org Structure-based drug design has revealed that potent inhibition can be achieved through specific interactions within the active site, such as hydrogen bonding with amino acid residues like Gly369 and hydrophobic interactions within the steroidal cavity of the enzyme. acs.org

Furthermore, pyrazine and pyridine derivatives have been developed as modulators of immune signaling pathways. Certain compounds function as modulators of chemokine receptors like CCR2 and/or CCR5, which are critical in the inflammatory response associated with diseases such as rheumatoid arthritis and atherosclerosis. google.com Other related structures, specifically imidazopyridazine compounds, are capable of modulating responses of IL-12, IL-23, and/or IFNα by acting on Tyrosine kinase 2 (Tyk-2) to inhibit signal transduction. google.com The cyclin-dependent kinase (CDK) complexes, which are crucial for cell cycle regulation and transcription, are also significant targets. google.comresearchgate.net Inhibitors of CDKs, particularly CDK9, have been explored for their potential as anti-inflammatory agents. google.com The modulation of these signaling pathways highlights the diverse therapeutic applications being explored for this class of compounds.

Interaction with Nucleic Acids and Proteins

The biological activity of this compound derivatives is often predicated on their direct interactions with essential biomacromolecules like nucleic acids and proteins. The pyrazine ring itself is considered a significant pharmacophore, in part due to its bioisosteric resemblance to naturally occurring pyrimidine nucleic bases. researchgate.net This similarity can facilitate interactions with the machinery that recognizes and processes nucleic acids.

Spectroscopic and molecular modeling studies on related pyridazinone derivatives have demonstrated that these compounds can form stable complexes with DNA. nih.gov The primary mechanism of interaction identified for these derivatives is groove binding, where the molecule fits into the minor or major groove of the DNA double helix. nih.gov Beyond simple binding, some analogous compounds, such as those based on a bromophenoxypropanol structure, are suggested to function by intercalating into DNA, a mechanism that can inhibit enzymes like topoisomerase II. Indeed, certain N-alkyl/aryl substituted phthalimide (B116566) analogs featuring a 2-bromopyridyl group have shown interactions with the ATP binding site of human topoisomerase II. researchgate.net

Interactions with proteins are highly specific and crucial for the mechanism of action. Derivatives have been designed to inhibit various enzymes by binding to their active or allosteric sites. For example, a class of 2-aminopyridine-based inhibitors targeting Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) demonstrated specific binding interactions within a hydrophobic tunnel in the enzyme's active site. nih.gov These interactions included potential π–π stacking with a tyrosine residue (Tyr36) and a hydrogen bond with an aspartic acid residue (Asp115). nih.gov Similarly, studies on pyrrolo[3,4-d]pyridazinone derivatives confirmed their ability to bind to plasma proteins such as orosomucoid and gamma globulin, which is critical for their transport and bioavailability in the body. nih.gov DNA binding studies on related platinum pyridyl complexes have also indicated moderate interactions, suggesting potential applications based on this reactivity. rsc.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how structural modifications affect the biological activity (SAR) and physicochemical properties (SPR) is fundamental to optimizing lead compounds derived from this compound.

Design and Synthesis of Analogs for Enhanced Potency and Selectivity

The rational design and synthesis of analogs aim to improve a compound's efficacy and reduce off-target effects. A common strategy involves creating hybrid molecules that combine key structural features from different known inhibitors. For instance, potent and selective inhibitors of the mitotic kinase Nek2 were developed by fusing the hinge-binding aminopyrazine fragment of one compound series with the benzyloxy-substituted benzamide (B126) moiety of another. nih.gov This approach, which grafted substituents onto a more efficient binding scaffold, led to a significant increase in potency. nih.gov

Another powerful strategy is lead optimization through systematic structural modifications. In the development of necroptosis inhibitors, a lead compound was modified using a cyclization strategy to create a new series of derivatives. rsc.org Subsequent systematic SAR studies, involving the introduction of various substituents at different positions, led to the identification of an optimal compound with potent activity in both human and mouse cellular assays and strong inhibitory activity against the target enzyme, RIPK1. rsc.org Bioisosteric replacement is also a frequently used tactic. In the search for backups to a lead compound for visceral leishmaniasis, replacing a phenyl group with pyridine or pyrimidine led to analogs with improved solubility and potency. acs.org

Synthetic methodologies are continuously developed to facilitate access to these analogs. Suzuki couplings are frequently employed to construct biaryl structures, a common motif in kinase inhibitors. nih.gov This method was used to synthesize a series of 3,5-disubstituted-pyridine analogs as potent and selective MAP4K4 inhibitors. nih.gov Such synthetic strategies are crucial for rapidly generating diverse libraries of compounds for SAR screening. lamarr-institute.org

Influence of Substituent Effects on Biological Activity

The nature and position of substituents on the pyrazin-2-ol core have a profound impact on the molecule's biological activity. The bromine atom, a key feature of the parent compound, is known to enhance lipophilicity, which can improve the molecule's ability to cross biological membranes.

The electronic properties of substituents are critical. Studies on platinum pyridyl complexes have shown that electron-withdrawing groups, such as chloro or fluoromethyl substituents, can enhance the photosensitizing capabilities of the compounds. rsc.org In another series, replacing a bromine atom with an electron-donating amino group was found to alter the molecule's hydrogen bonding capabilities and electronic properties significantly. vulcanchem.com Similarly, introducing a trifluoromethyl group can increase lipophilic activity, which may lead to better inhibition of cancer cell lines. mdpi.com

The steric and positional effects of substituents also play a major role. SAR studies on a series of necroptosis inhibitors revealed that the R²-position was likely near the surface of the binding pocket and could not tolerate bulky substituents. rsc.org In contrast, the R³ group was found to interact primarily through hydrophobic interactions, where replacing a phenyl ring with a cycloalkyl group maintained activity. rsc.org The table below summarizes SAR findings for a series of RIPK1 inhibitors, illustrating the influence of substituents on activity.

Compound ModificationPositionSubstituentEffect on ActivityReference
Parent Compound 7 PhenylHigh Activity rsc.org
Analog 8ortho-Fluoro PhenylSlight Decrease rsc.org
Analog 10para-Fluoro PhenylSlight Decrease rsc.org
Analog 11CyclopentylMaintained Activity rsc.org
Analog 15ChloroSlight Decrease rsc.org
Analog 17MethylSlight Decrease rsc.org
Analog 19ChloroDiminished Activity rsc.org

These relationships between structure and property are essential for fine-tuning the characteristics of a lead compound. researchgate.netcam.ac.uk

Preclinical Development Strategies for Lead Compounds

Once a lead compound with promising potency and selectivity is identified from SAR studies, it enters preclinical development. This phase involves a rigorous evaluation of its drug-like properties to determine its suitability for in vivo studies and eventual clinical trials. nuvisan.com A primary goal is to optimize the lead structure to create a preclinical candidate with a balanced profile of efficacy and safety. nuvisan.com

Successful lead optimization results in a preclinical candidate that can be advanced to in vivo studies. researchgate.net These studies are designed to assess the compound's efficacy and PK profile in animal models of the target disease. For instance, a representative necroptosis inhibitor was evaluated for its oral exposure in rats after demonstrating potent anti-necroptotic activity in cellular assays. rsc.org The data gathered during preclinical development are crucial for establishing a proof-of-concept for the therapeutic approach and for selecting a final candidate to move into formal regulatory safety studies before human trials. nih.govacs.org

Synthetic Utility and Potential Applications of 3 Bromopyrazin 2 Ol in Diversified Fields

3-Bromopyrazin-2-ol as a Versatile Synthetic Synthon

The inherent chemical functionalities of this compound—a nucleophilic hydroxyl group, an electrophilic bromine atom, and the pyrazine (B50134) core—position it as a potentially valuable synthon in organic synthesis. These features, in theory, allow for a range of chemical transformations, making it a candidate for constructing more complex molecular architectures.

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. While specific examples of this compound being used to construct complex heterocyclic systems are not extensively documented in readily available literature, its structure suggests significant potential. The bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce aryl, heteroaryl, or nitrogen-based substituents. The hydroxyl group, on the other hand, can be alkylated or acylated to build out different functionalities. The pyrazine ring itself can undergo various modifications. The combination of these reactive sites makes this compound a theoretical precursor for a variety of fused heterocyclic systems, although detailed research findings are scarce.

Precursor in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and specialty polymers. ontosight.ai As a functionalized heterocycle, this compound falls into the category of advanced intermediates, which are key precursors in these complex synthesis processes. ontosight.ai While specific industrial-scale syntheses utilizing this compound are not widely reported, its structural motifs are present in various biologically active molecules. The pyrazine ring is a known pharmacophore, and the bromo and hydroxyl substituents offer sites for molecular elaboration. However, without specific documented examples, its role as a precursor in fine chemical synthesis remains largely theoretical.

Applications as Biochemical Reagents and Probes in Life Sciences

The application of small molecules as biochemical reagents and probes is crucial for understanding biological processes. While there is a notable lack of specific studies on this compound in this context, related brominated heterocyclic compounds are known to be utilized as biochemical reagents for life science research. For instance, the related compound 3-Bromopyridin-2-ol is described as a biochemical reagent. chemsrc.comambeed.com This suggests a potential, yet unconfirmed, role for this compound in similar applications.

Role in Agrochemicals, Dyes, and Pigments

The pyrazine and pyridine (B92270) moieties are found in various agrochemicals. For example, some brominated pyridazines are precursors for herbicides and fungicides. vulcanchem.com However, there is no direct evidence in the available literature to suggest the use of this compound in the synthesis of agrochemicals.

Similarly, while azo dyes and other pigments can be derived from various heterocyclic compounds, there is no specific information linking this compound to the synthesis of dyes or pigments. aaru.edu.jooatext.comijcce.ac.ir

Potential in Advanced Materials and Polymer Chemistry

The development of advanced materials and polymers often relies on functionalized monomers. The bromine atom on this compound could theoretically participate in polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymers with specific electronic or thermal properties. However, a review of the available literature reveals no studies or applications of this compound in the field of advanced materials or polymer chemistry.

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromopyrazin-2-ol, and how do reaction conditions influence selectivity?

Answer:
this compound is typically synthesized via bromination of pyrazin-2-ol derivatives. A standard method involves using N-bromosuccinimide (NBS) as the brominating agent in inert solvents like dichloromethane or chloroform under controlled temperatures (0–25°C) to ensure regioselectivity at the 3-position . Optimization of solvent polarity and temperature is critical to minimize side reactions, such as di-bromination or oxidation of the hydroxyl group. Characterization via 1^1H/13^13C NMR and HPLC-MS is recommended to confirm purity and regiochemistry .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., hydroxyl protons at δ 10–12 ppm, pyrazine ring protons at δ 7–9 ppm). 13^13C NMR confirms bromine-induced deshielding effects on adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br doublet) .
  • Infrared (IR) Spectroscopy : Detects O–H stretching (~3200 cm1^{-1}) and C–Br vibrations (~600 cm1^{-1}) .

Advanced: How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound, and what catalyst systems are optimal?

Answer:
The bromine atom at the 3-position enables palladium-catalyzed cross-coupling with boronic acids. A Pd(PPh3_3)4_4/Pd(OAc)2_2 system with SPhos or XPhos ligands in a mixed solvent (toluene:ethanol, 3:1) and a mild base (K2_2CO3_3) achieves high yields (70–90%) . Microwave-assisted conditions (100°C, 30 min) enhance efficiency for electron-deficient boronic acids. Post-reaction purification via silica gel chromatography or recrystallization is critical to remove Pd residues .

Advanced: How do researchers resolve contradictions in reported reaction outcomes, such as competing substitution vs. elimination pathways?

Answer:
Contradictions often arise from variations in solvent polarity, temperature, or base strength. For example:

  • Substitution (SN_NAr) : Use polar aprotic solvents (DMF, DMSO) and weak bases (NaHCO3_3) to stabilize intermediates .
  • Elimination : Non-polar solvents (toluene) and strong bases (DBU) favor dehydrohalogenation.
    Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) and in situ monitoring (Raman spectroscopy) help identify dominant pathways .

Basic: What are the recommended storage conditions for this compound to ensure long-term stability?

Answer:
Store under inert atmosphere (N2_2/Ar) at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis. Desiccants (silica gel) mitigate moisture-induced decomposition. Periodic HPLC analysis is advised to monitor purity, especially if stored >6 months .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?

Answer:
Key modifications include:

  • C-5 Substituents : Electron-withdrawing groups (e.g., –NO2_2, –CF3_3) enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Hydroxyl Group Protection : Acetylation or methylation improves membrane permeability, as shown in MIC assays against S. aureus .
  • Heterocycle Fusion : Pyrazine-pyrazole hybrids (e.g., pyrazolo[1,5-a]pyridines) show enhanced biofilm inhibition .

Advanced: What strategies optimize the scalability of this compound synthesis while minimizing hazardous waste?

Answer:

  • Green Solvents : Replace chloroform with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO2_2) reduce metal leaching in cross-coupling reactions .
  • Waste Minimization : Quench excess bromine with Na2_2S2_2O3_3 to generate non-toxic NaBr/NaHSO4_4 .

Basic: How does the electronic nature of the pyrazine ring influence the reactivity of this compound in nucleophilic substitutions?

Answer:
The electron-deficient pyrazine ring activates the C-3 bromine toward nucleophilic aromatic substitution (SN_NAr). The hydroxyl group at C-2 further enhances ring electron-deficiency via resonance, directing nucleophiles (e.g., amines, thiols) to the C-3 position. Kinetic studies show faster substitution with electron-rich nucleophiles in polar aprotic media .

Advanced: What analytical methods are recommended for quantifying trace impurities in this compound batches?

Answer:

  • HPLC-DAD/ELSD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve brominated byproducts (e.g., 3,5-dibromopyrazin-2-ol) .
  • ICP-MS : Detects heavy metal contaminants (e.g., Pd, <1 ppm) from coupling reactions .
  • Headspace GC-MS : Identifies volatile degradation products (e.g., HBr) .

Advanced: How can computational chemistry predict the regioselectivity of this compound in multi-step syntheses?

Answer:

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, C-5 is more electrophilic than C-6, guiding further functionalization .
  • Molecular Docking : Predict binding modes with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopyrazin-2-ol
Reactant of Route 2
3-Bromopyrazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.